1-(Cyclohexylmethyl)azetidin-3-amine chemical properties
1-(Cyclohexylmethyl)azetidin-3-amine chemical properties
An In-depth Technical Guide to 1-(Cyclohexylmethyl)azetidin-3-amine: Properties, Synthesis, and Applications
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of ring strain, sp³-rich character, and conformational rigidity allows for the fine-tuning of physicochemical and pharmacokinetic properties in drug candidates.[1][2][3] The inherent strain of the azetidine ring, while endowing it with unique reactivity, provides a stable and synthetically accessible framework that can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space compared to more common five- and six-membered rings.[3]
This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)azetidin-3-amine, a disubstituted azetidine derivative that serves as a valuable building block for drug discovery and development. By combining a reactive primary amine at the 3-position with a lipophilic cyclohexylmethyl group at the 1-position, this compound offers a versatile platform for synthesizing diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.
Nomenclature and Structural Elucidation
The structure of 1-(Cyclohexylmethyl)azetidin-3-amine is defined by a central azetidine ring substituted at two positions. Understanding this structure is fundamental to predicting its chemical behavior.
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IUPAC Name: 1-(Cyclohexylmethyl)azetidin-3-amine
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Synonyms: (1-(Cyclohexylmethyl)azetidin-3-yl)amine
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Key Structural Features:
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Azetidine Ring: A strained, four-membered saturated heterocycle containing one nitrogen atom. This core imparts a rigid, three-dimensional conformation.
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Primary Amine (-NH₂): Located at the C-3 position, this functional group is a key handle for synthetic modification, acting as a potent nucleophile and base.
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Cyclohexylmethyl Group: A non-polar, bulky substituent attached to the ring nitrogen. This group significantly increases the molecule's lipophilicity and can provide steric influence in reactions and molecular interactions.
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Caption: Chemical structure of 1-(Cyclohexylmethyl)azetidin-3-amine.
Physicochemical Properties
The physicochemical properties of this compound are dictated by the interplay between the polar amine group and the non-polar cyclohexylmethyl moiety. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related structures and general chemical principles.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₁₀H₂₀N₂ | Based on structure |
| Molecular Weight | 168.28 g/mol | Based on structure |
| Appearance | Colorless to pale yellow liquid | Typical for small amines |
| Boiling Point | ~250-270 °C (estimated) | Similar N-alkylated amines have BPs in this range |
| Density | ~0.95-1.05 g/cm³ (estimated) | Inferred from analogues like N-Methylcyclohexylamine[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, ether) | Amine group provides some water solubility, but the large hydrocarbon content dominates |
| pKa (Conjugate Acid) | 9.5 - 10.5 (estimated) | Typical for secondary/primary alkylamines |
Synthesis Methodologies
The synthesis of 3-substituted azetidines often leverages ring-forming cyclization reactions or the functionalization of a pre-formed azetidine ring. A robust and common strategy for preparing 1-(Cyclohexylmethyl)azetidin-3-amine involves a two-step process starting from a protected azetidinone.
Proposed Synthetic Workflow: Reductive Amination
This pathway is favored for its high efficiency and control. It begins with a commercially available N-protected azetidin-3-one, which is reacted with cyclohexylamine, followed by N-alkylation and deprotection. A more direct route involves the reductive amination of N-(Cyclohexylmethyl)azetidin-3-one. However, a more versatile approach starts with a standard protected 3-aminoazetidine.
Step-by-Step Protocol:
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Starting Material: Commercially available tert-butyl 3-aminoazetidine-1-carboxylate.
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Reductive Amination: The protected 3-aminoazetidine is reacted with cyclohexanecarboxaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selective for the iminium ion intermediate and is compatible with most functional groups. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
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Deprotection: The resulting N-Boc protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to remove the tert-butoxycarbonyl (Boc) protecting group.
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Work-up and Isolation: The reaction is neutralized with a base (e.g., NaHCO₃ or NaOH solution) to yield the free amine. The final product is then extracted with an organic solvent and purified, typically by column chromatography or distillation.
Caption: Proposed synthesis workflow for 1-(Cyclohexylmethyl)azetidin-3-amine.
Spectroscopic Analysis
Unambiguous characterization of the molecule is achieved through a combination of spectroscopic methods. The expected spectral data are as follows:
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¹H NMR (Proton NMR):
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Cyclohexyl Protons: A complex series of broad multiplets between ~0.8-1.8 ppm.
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Methylene Bridge (-CH₂-): A doublet around ~2.2-2.5 ppm, coupling to the methine proton on the cyclohexyl ring.
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Azetidine Ring Protons: Protons at C2 and C4 adjacent to the nitrogen will appear as triplets or complex multiplets between ~2.8-3.5 ppm. The C3 proton will be a multiplet further downfield, around ~3.5-3.8 ppm, due to the adjacent amine.
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Amine Protons (-NH₂): A broad singlet around ~1.5-2.5 ppm, which is exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Cyclohexyl Carbons: Multiple peaks in the aliphatic region, ~25-40 ppm.
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Methylene Bridge Carbon: A peak around ~60-65 ppm.
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Azetidine Ring Carbons: C2 and C4 carbons will appear around ~55-60 ppm, while the C3 carbon bearing the amine group will be further upfield, around ~45-50 ppm.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at ~3300-3400 cm⁻¹.
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C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ for aliphatic C-H bonds.
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N-H Bend: A scissoring vibration around ~1600-1650 cm⁻¹.
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C-N Stretch: Peaks in the fingerprint region, ~1000-1200 cm⁻¹.
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MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 168.
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Major Fragments: Expect fragmentation patterns corresponding to the loss of the cyclohexylmethyl group (m/z = 97) or cleavage of the azetidine ring.
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Reactivity and Chemical Behavior
The chemical reactivity of 1-(Cyclohexylmethyl)azetidin-3-amine is dominated by its two nitrogen atoms, which have distinct properties.
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Primary Amine (at C-3): This is the most reactive site for nucleophilic attack. It readily undergoes standard amine reactions:
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Acylation: Reacts with acid chlorides or anhydrides to form amides.
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Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.
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Alkylation: Can be further alkylated, though selectivity can be an issue.
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Reductive Amination: Reacts with aldehydes or ketones to form Schiff bases, which can be reduced to secondary amines.
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Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance from the cyclohexylmethyl group and its integration within the ring system. It is basic and can be protonated to form a quaternary ammonium salt. It is generally unreactive towards acylation or alkylation under standard conditions.
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Azetidine Ring Stability: Despite its ring strain, the azetidine ring is kinetically stable under neutral, basic, and mild acidic conditions. However, it can undergo ring-opening reactions under harsh conditions, such as with strong Lewis acids or during certain catalytic hydrogenations, which can cleave the C-N bonds.
Applications in Medicinal Chemistry and Drug Discovery
The azetidine motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1][3] 1-(Cyclohexylmethyl)azetidin-3-amine is a particularly useful building block due to the strategic placement of its functional groups.
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Scaffold for Library Synthesis: The primary amine at the C-3 position serves as a versatile attachment point for a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
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Modulation of Physicochemical Properties: The cyclohexylmethyl group provides significant lipophilicity, which can be crucial for tuning a drug's ability to cross cell membranes and improving its pharmacokinetic profile (e.g., absorption, distribution).
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Bioisosteric Replacement: The azetidine ring can act as a rigid bioisostere for other common groups like piperidines, pyrrolidines, or even acyclic linkers. Its constrained nature can lock a molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
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Precedent in Biologically Active Molecules: Substituted azetidines are core components of molecules with demonstrated biological activity, including antimalarials, antibacterial agents, and kinase inhibitors.[5][6][7] For example, research into novel STAT3 inhibitors has utilized azetidine amides as a core scaffold to improve potency and cellular activity.[7]
Safety and Handling
As a corrosive liquid amine, 1-(Cyclohexylmethyl)azetidin-3-amine requires careful handling to minimize exposure.[8]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin and eyes. Keep away from sources of ignition.[8][9]
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First Aid:
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Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous wastes.[9]
Conclusion
1-(Cyclohexylmethyl)azetidin-3-amine is a synthetically versatile and strategically important building block for medicinal chemistry. Its unique architecture, combining a strained azetidine ring, a reactive primary amine, and a lipophilic side chain, provides a powerful tool for developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of next-generation pharmaceuticals.
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